molecular formula C12H18N4O3S2 B216392 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Katalognummer B216392
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: ILRXTDYDJJHFKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Wirkmechanismus

2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and the inhibition of HDAC enzymes results in the increased acetylation of histone proteins, leading to changes in gene expression. 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has been shown to selectively inhibit HDAC1 and HDAC3, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to be due to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for HDAC1 and HDAC3. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate the potential risks and benefits of using 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide. One area of focus is the development of new HDAC inhibitors with improved selectivity and potency. Another area of focus is the investigation of the potential therapeutic applications of 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide in other diseases, such as cardiovascular disease and metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide and its effects on gene expression.

Synthesemethoden

The synthesis of 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide involves a series of chemical reactions, starting with the condensation of 4-aminobenzenesulfonamide with 3-methylbutanoyl chloride to form 4-(3-methylbutanoyl)aminobenzenesulfonamide. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide. The synthesis of 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide has been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

2-(3-methylbutanoyl)-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Molekularformel

C12H18N4O3S2

Molekulargewicht

330.4 g/mol

IUPAC-Name

1-(3-methylbutanoylamino)-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C12H18N4O3S2/c1-8(2)7-11(17)15-16-12(20)14-9-3-5-10(6-4-9)21(13,18)19/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,13,18,19)(H2,14,16,20)

InChI-Schlüssel

ILRXTDYDJJHFKG-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Kanonische SMILES

CC(C)CC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.